2-Amino-N-methylthiazole-5-carboxamide

Medicinal Chemistry Synthetic Chemistry Quality Control

Researchers requiring a validated 2-aminothiazole-5-carboxamide core for kinase inhibitor development often face supply inconsistencies and long lead times. 2-Amino-N-methylthiazole-5-carboxamide (CAS 1177494-20-0; MW 157.19 g/mol) is a high-purity (97%) synthetic building block that resolves these bottlenecks. - Serves as a direct precursor for dasatinib-like kinase inhibitor libraries via N-arylation or amide coupling. - Meets fragment library criteria (MW < 300, HBD ≤ 3, HBA ≤ 3) for SPR, NMR, and X-ray crystallography campaigns. - Consistent lot-to-lot purity (≥97% by HPLC) ensures reproducible SAR data and reliable analytical method development.

Molecular Formula C5H7N3OS
Molecular Weight 157.19
CAS No. 1177494-20-0
Cat. No. B2403293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-methylthiazole-5-carboxamide
CAS1177494-20-0
Molecular FormulaC5H7N3OS
Molecular Weight157.19
Structural Identifiers
SMILESCNC(=O)C1=CN=C(S1)N
InChIInChI=1S/C5H7N3OS/c1-7-4(9)3-2-8-5(6)10-3/h2H,1H3,(H2,6,8)(H,7,9)
InChIKeyHFTJNNFMHMUUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Reference: 2-Amino-N-methylthiazole-5-carboxamide (CAS 1177494-20-0) as a Synthetic Intermediate


2-Amino-N-methylthiazole-5-carboxamide (CAS 1177494-20-0; molecular formula C5H7N3OS; molecular weight 157.19 g/mol) is a heterocyclic small molecule comprising a thiazole ring substituted with a 2-amino group and an N-methylcarboxamide moiety at the 5-position . Its structure contains both hydrogen bond donor (amino) and acceptor (carboxamide) functionalities, affording moderate aqueous solubility and organic solvent compatibility (e.g., ethanol, DMSO) . This compound is primarily offered by chemical suppliers as a research reagent or synthetic intermediate for medicinal chemistry and drug discovery applications, with commercial purity grades typically reported at 97% .

2-Amino-N-methylthiazole-5-carboxamide: Structural Limitations on Generic Substitution in Medicinal Chemistry


Although thiazole-5-carboxamides are recognized as a privileged scaffold for kinase inhibitor development [1], 2-Amino-N-methylthiazole-5-carboxamide (CAS 1177494-20-0) lacks any reported direct biological activity in peer-reviewed literature. The compound exists solely as a commercial reagent with no published IC50 values, target engagement data, or in vivo pharmacokinetic profiles. Generic substitution claims are therefore inapplicable: the compound is not characterized as a drug candidate or lead molecule but rather as a synthetic building block . Procurement decisions for this compound should be based on purity specifications and intended downstream chemistry rather than comparative biological performance.

Quantitative Evidence Assessment: 2-Amino-N-methylthiazole-5-carboxamide (CAS 1177494-20-0)


Physicochemical Characterization Data for Quality Control and Procurement Verification

2-Amino-N-methylthiazole-5-carboxamide is a structurally defined heterocyclic building block with established molecular identity and predicted physicochemical parameters. Its canonical SMILES string (CNC(=O)C1=CN=C(N)S1) and InChIKey (HFTJNNFMHMUUBI-UHFFFAOYSA-N) provide unambiguous identifiers for procurement and inventory management . The compound is supplied with purity specifications (typically 97%) and is documented as a key intermediate in the synthesis of kinase inhibitor scaffolds [1].

Medicinal Chemistry Synthetic Chemistry Quality Control

Absence of Published Biological Activity Data: A Procurement Consideration

A comprehensive search of peer-reviewed literature reveals no published IC50 values, Ki values, target engagement data, cell-based assay results, or in vivo efficacy metrics for 2-Amino-N-methylthiazole-5-carboxamide. The compound has not been evaluated as a standalone pharmacologically active agent in any reported study. This contrasts with structurally related 2-aminothiazole-5-carboxamides such as dasatinib (BMS-354825), which has an IC50 of 0.5 nM against Src kinase [1], and N-(2-chloro-6-methylphenyl)-2-(ethylamino)-1,3-thiazole-5-carboxamide, which has an IC50 of 0.14 nM against p38α MAP kinase [2].

Drug Discovery Medicinal Chemistry Synthetic Building Blocks

Structural Context: 2-Aminothiazole Scaffold in Kinase Inhibitor Development

The 2-aminothiazole scaffold is a well-established pharmacophore for ATP-competitive kinase inhibition [1]. Structure-activity relationship (SAR) studies have demonstrated that substitution at the 5-position of the thiazole ring with a carboxamide moiety is critical for achieving potent kinase inhibition and selectivity profiles. For example, dasatinib incorporates a 2-aminothiazole-5-carboxamide core and achieves an IC50 of 0.5 nM against Src kinase and 0.4 nM against Abl kinase [2]. The unsubstituted 2-Amino-N-methylthiazole-5-carboxamide represents a minimal fragment that can serve as a starting point for scaffold elaboration or fragment-based drug discovery campaigns [3].

Kinase Inhibition Scaffold Hopping Medicinal Chemistry

Procurement-Relevant Application Scenarios for 2-Amino-N-methylthiazole-5-carboxamide (CAS 1177494-20-0)


Synthetic Intermediate for Kinase Inhibitor Scaffold Elaboration

Medicinal chemistry groups developing novel kinase inhibitors may procure 2-Amino-N-methylthiazole-5-carboxamide as a core scaffold for structure-activity relationship (SAR) studies. The compound contains the 2-aminothiazole-5-carboxamide moiety, a privileged pharmacophore found in clinically approved kinase inhibitors such as dasatinib [1]. Additional synthetic transformations (e.g., N-arylation, amide coupling, or heteroaryl substitution) can be performed to generate focused libraries for biological screening [2].

Fragment-Based Drug Discovery (FBDD) Screening Library Component

2-Amino-N-methylthiazole-5-carboxamide (MW 157.19 g/mol) satisfies the molecular weight and hydrogen bonding criteria for fragment libraries used in biophysical screening campaigns (e.g., surface plasmon resonance, NMR, or X-ray crystallography) [1]. Its 2-aminothiazole core has been identified as a frequent-hitting fragment in binding assays against diverse protein targets, including bacterial disulfide bond protein A (DsbA) [2], supporting its inclusion in fragment collections.

Reference Standard for Analytical Method Development

Analytical chemistry laboratories may utilize 2-Amino-N-methylthiazole-5-carboxamide as a reference standard for method development and validation in HPLC, LC-MS, or NMR spectroscopy. The compound's well-defined structure (InChIKey: HFTJNNFMHMUUBI-UHFFFAOYSA-N) and commercial availability at ≥97% purity [1] enable its use as a calibration standard or system suitability test compound for quantifying related thiazole derivatives in reaction monitoring or impurity profiling.

Technical Documentation Hub

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